molecular formula C11H12N2O2 B2670707 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one CAS No. 878208-96-9

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one

Cat. No. B2670707
M. Wt: 204.229
InChI Key: VEGIRZSHPCPZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one” is a complex organic compound. Compounds with similar structures, such as 2-aminothiazoles, are significant in medicinal chemistry and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues .


Synthesis Analysis

While specific synthesis methods for “4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one” were not found, similar compounds like 2-aminothiazoles are synthesized and characterized using techniques like FTIR and NMR .

Scientific Research Applications

Synthesis and Properties

One study focuses on the Green Synthesis of 3-Substituted-4-arylmethylideneisoxazol-5(4H)-one Derivatives Catalyzed by Salicylic Acid , highlighting the catalytic activity of salicylic acid in synthesizing derivatives of isoxazol-5(4H)-ones in water, offering a green, cost-effective, and simple method without using heating, microwave, or ultrasound sources. This method has significant implications for the pharmaceutical, agriculture, filter dyes, and photonic devices industries due to the environmental friendliness of the procedure and the broad applications of the synthesized compounds (Mosallanezhad & Kiyani, 2019).

Photolysis and Photochemical Properties

Research on Photolysis of phenyldisic acids reveals that 3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one exists as four tautomers. Photolysis in methanol leads to unique product formation from discrete tautomers, demonstrating the compound's interesting photochemical properties, which could be relevant for understanding its behavior under different conditions (Prager & Smith, 1994).

Applications in Organic Synthesis

Another study investigates the Rearrangements of regioisomeric 4-isoxazolines , where 4- and 5-substituted cycloadducts undergo different reactions under the same conditions, yielding enaminoderivatives via a novel rearrangement process. This research provides valuable insights into the reactivity and potential applications of isoxazole derivatives in organic synthesis, contributing to the development of new synthetic methodologies (Liguori et al., 1988).

Corrosion Inhibition

A study on Quantum chemical and molecular dynamics simulation studies on inhibition performances of some thiazole and thiadiazole derivatives against corrosion of iron, including compounds related to isoxazoline derivatives, suggests potential applications of these compounds as corrosion inhibitors. This research might not directly reference 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one but indicates a broader interest in isoxazole derivatives for protecting metals against corrosion (Kaya et al., 2016).

properties

IUPAC Name

4-(2-aminoethyl)-3-phenyl-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-7-6-9-10(13-15-11(9)14)8-4-2-1-3-5-8/h1-5,13H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGIRZSHPCPZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)ON2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.